1,2,3,7,8-Pentachloronaphthalene
Overview
Description
1,2,3,7,8-Pentachloronaphthalene is a polychlorinated naphthalene with the molecular formula C₁₀H₃Cl₅. It is a persistent organic pollutant known for its stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,7,8-Pentachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a controlled environment to ensure the desired degree of chlorination. The product is then purified through distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1,2,3,7,8-Pentachloronaphthalene undergoes several types of chemical reactions, including:
Reduction: Reduction reactions typically involve the removal of chlorine atoms, leading to the formation of less chlorinated naphthalenes.
Substitution: In substitution reactions, chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as zinc dust and hydrochloric acid are often used.
Substitution: Substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Chlorinated quinones and other oxygenated derivatives.
Reduction: Less chlorinated naphthalenes.
Substitution: Hydroxylated or aminated naphthalenes.
Scientific Research Applications
1,2,3,7,8-Pentachloronaphthalene has several applications in scientific research:
Environmental Chemistry: It is used as a reference standard in the analysis of environmental pollutants.
Toxicology: Studies on its toxic effects help in understanding the impact of polychlorinated naphthalenes on human health and the environment.
Material Science: Its stability makes it useful in the development of materials with high resistance to degradation.
Mechanism of Action
The mechanism of action of 1,2,3,7,8-Pentachloronaphthalene involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. It primarily targets the liver and can induce the production of reactive oxygen species, leading to cellular damage. The compound can also interfere with endocrine functions by mimicking or blocking hormone actions .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5-Pentachloronaphthalene
- 1,2,3,4,6-Pentachloronaphthalene
- 1,2,3,4,7-Pentachloronaphthalene
Uniqueness
1,2,3,7,8-Pentachloronaphthalene is unique due to its specific chlorination pattern, which affects its chemical properties and biological activity. Compared to other pentachloronaphthalenes, it has distinct reactivity and toxicity profiles, making it a compound of interest in environmental and toxicological studies .
Properties
IUPAC Name |
1,2,3,7,8-pentachloronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl5/c11-5-2-1-4-3-6(12)9(14)10(15)7(4)8(5)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRRJXVSQTZQHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C(C(=C(C=C21)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164494 | |
Record name | 1,2,3,7,8-Pentachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150205-21-3 | |
Record name | Naphthalene, 1,2,3,7,8-pentachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150205213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,7,8-Pentachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.